Chemical structure and properties of (2-Fluorophenyl)dimethylphosphine oxide
Chemical structure and properties of (2-Fluorophenyl)dimethylphosphine oxide
High-Value Pharmacophore & Intermediate for Kinase Inhibitor Development [1][2][3]
Executive Summary
(2-Fluorophenyl)dimethylphosphine oxide (CAS: 1632540-70-5) is a specialized organophosphorus building block increasingly utilized in medicinal chemistry, particularly in the design of tyrosine kinase inhibitors (e.g., ALK, c-MET).[1][2][3] Unlike traditional phosphines, this phosphine oxide is air-stable and highly polar.[1][2][3] Its core utility lies in the dimethylphosphine oxide (DMPO) moiety, which acts as a robust hydrogen bond acceptor (HBA) similar to an amide carbonyl but with distinct geometry and metabolic stability.[1][2][3] The ortho-fluorine substituent provides critical conformational control via electrostatic repulsion and dipole effects, while simultaneously blocking metabolic oxidation at the susceptible ortho position.[1][2][3]
Chemical Identity & Structural Analysis[1][2][3][4][5]
| Parameter | Detail |
| IUPAC Name | (2-Fluorophenyl)-dimethyl-oxo-phosphanium |
| Common Name | (2-Fluorophenyl)dimethylphosphine oxide |
| CAS Registry Number | 1632540-70-5 |
| Molecular Formula | C₈H₁₀FOP |
| Molecular Weight | 172.14 g/mol |
| SMILES | CP(C)(=O)C1=CC=CC=C1F |
| Appearance | White to off-white crystalline solid (typically) |
| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in non-polar alkanes.[1][2][3][4] |
Structural Pharmacophore Analysis
The molecule features a tetrahedral phosphorus center (
-
P=O Dipole: The P=O bond is highly polarized (
), making the oxygen a potent H-bond acceptor (HBA) in the kinase hinge region.[1][2][3] -
Ortho-Fluorine Effect: The fluorine atom at the C2 position introduces steric bulk and electrostatic repulsion with the P=O oxygen, often forcing the P=O bond out of coplanarity with the phenyl ring.[1][2][3] This "pre-organized" conformation can reduce the entropic penalty of binding to protein targets.[1][2][3]
Synthesis & Production Protocols
Two primary methodologies are employed for the synthesis of (2-Fluorophenyl)dimethylphosphine oxide: the modern Palladium-Catalyzed Cross-Coupling (preferred for functional tolerance) and the classical Grignard Reagent route.[1][2][3]
Method A: Pd-Catalyzed P-C Cross-Coupling (Hirao-Type)
This method is preferred in medicinal chemistry for its high tolerance of functional groups and scalability.[1][2][3]
-
Reagents: 1-Bromo-2-fluorobenzene, Dimethylphosphine oxide (DMPO),
, Xantphos (ligand), (base).[1][2][3] -
Conditions: 100–110°C, inert atmosphere (
), 4–12 hours.[1][2][3]
Protocol:
-
Charge a reaction vessel with 1-bromo-2-fluorobenzene (1.0 eq), DMPO (1.2 eq),
(2.0 eq). -
Add catalyst system:
(5 mol%) and Xantphos (10 mol%).[1][2][3] -
Inject anhydrous 1,4-dioxane (0.2 M concentration).
-
Heat to 100°C with vigorous stirring. Monitor by LC-MS.[1][2][3]
-
Workup: Filter through Celite to remove inorganic salts. Concentrate filtrate.[1][2][3] Purify via silica gel flash chromatography (Gradient: 0-10% MeOH in DCM).
Method B: Grignard Nucleophilic Substitution
Best for bulk synthesis of simple analogs where functional group tolerance is not a concern.[1][2][3]
Protocol:
-
Prepare 2-fluorophenylmagnesium bromide (1.0 M in THF) from 1-bromo-2-fluorobenzene and Mg turnings.[1][2][3]
-
Cool the Grignard solution to 0°C.
-
Dropwise add Dimethylphosphinic chloride (1.0 eq) diluted in THF.
-
Allow to warm to room temperature and stir for 2 hours.
-
Quench: Carefully add saturated
(aq).[1][2][3] -
Extraction: Extract with DCM (3x). Dry organics over
.[1][2][3] -
Purification: Recrystallization from EtOAc/Hexanes.
Visualization: Synthesis Pathways[1][2][3]
Figure 1: Dual synthetic pathways for (2-Fluorophenyl)dimethylphosphine oxide.[1][2][3] Method A is preferred for complex substrates.[1][2][3]
Spectroscopic Characterization
Accurate identification relies on the unique coupling patterns between Phosphorus-31 (
| Nucleus | Typical Shift ( | Multiplicity & Coupling Constants ( | Interpretation |
| +25 to +35 | Quartet (or d-quartet) | Characteristic of tertiary phosphine oxides.[1][2][3] Split by methyl protons ( | |
| -105 to -115 | Multiplet | Shows distinct coupling to | |
| 1.7 – 2.0 | Doublet ( | Methyl protons attached to Phosphorus.[1][2][3] The large doublet is diagnostic.[1][2][3] | |
| 7.0 – 8.0 | Multiplets | Aromatic protons.[1][2][3] Complex splitting due to overlapping |
Key Diagnostic Feature: The methyl signal in
Applications in Drug Discovery[1][2][3][7]
Kinase Inhibitor Design (The "Brigatinib" Effect)
The dimethylphosphine oxide (DMPO) group is a validated bioisostere for carbonyls in kinase inhibitors (e.g., Brigatinib, an ALK inhibitor).[1][2][3]
-
H-Bond Acceptor: The P=O oxygen accepts hydrogen bonds from the kinase hinge region (e.g., backbone NH).[1][2][3]
-
Solubility: The DMPO group is highly polar, significantly improving the aqueous solubility of lipophilic aromatic scaffolds compared to simple alkyl or aryl substitutions.[1][2][3]
The Ortho-Fluorine Advantage
Incorporating fluorine at the 2-position (ortho) serves two critical medicinal chemistry functions:
-
Metabolic Blocking: The C2 position is often a site of oxidative metabolism (via CYP450).[1][2][3] Fluorine substitution blocks this site, extending the drug's half-life (
).[1][2][3] -
Conformational Locking: The steric bulk (
) and electronegativity of fluorine restrict the rotation of the P-C bond.[1][2][3] This reduces the entropic cost of binding to the target protein.[1][2][3]
Visualization: Pharmacophore Logic
Figure 2: Structure-Activity Relationship (SAR) of the (2-Fluorophenyl)dimethylphosphine oxide scaffold.
Safety & Handling
-
Hazards: Classed as an organophosphorus compound.[1][2][3] While phosphine oxides are generally less toxic than their phosphine precursors, they should be treated as potential irritants (Skin Irrit. 2, Eye Irrit. 2).[1][2][3]
-
Storage: Hygroscopic. Store in a tightly sealed container under inert atmosphere (Nitrogen/Argon) at room temperature or 4°C.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.[1][2][3]
References
-
Chemical Identity & CAS: ChemBK. (2-Fluorophenyl)dimethylphosphine oxide CAS: 1632540-70-5.[1][2][3] Retrieved from [1][2][3]
-
Synthesis (Pd-Catalyzed): European Patent Office.[1][2][3] Organophosphorus-Substituted Compounds as c-MET Inhibitors. EP 3893872 B1.[1][2][3] Retrieved from
-
Medicinal Chemistry (Brigatinib/DMPO): Enamine.[1][2][3] Synthesis of MedChem-relevant Dimethylphosphine Oxide (DMPO) containing building blocks. Retrieved from
-
General Properties (Analog): Sigma-Aldrich. (3-Fluorophenyl)dimethylphosphine oxide Product Sheet. Retrieved from [1][2][3]
